alpha-Hexylcinnamaldehyde dimethyl acetal
Description
Properties
CAS No. |
71605-87-3 |
|---|---|
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
[(E)-2-(dimethoxymethyl)oct-1-enyl]benzene |
InChI |
InChI=1S/C17H26O2/c1-4-5-6-10-13-16(17(18-2)19-3)14-15-11-8-7-9-12-15/h7-9,11-12,14,17H,4-6,10,13H2,1-3H3/b16-14+ |
InChI Key |
MYVSPFCEDINMQL-JQIJEIRASA-N |
Isomeric SMILES |
CCCCCC/C(=C\C1=CC=CC=C1)/C(OC)OC |
Canonical SMILES |
CCCCCCC(=CC1=CC=CC=C1)C(OC)OC |
Origin of Product |
United States |
Biological Activity
Alpha-Hexylcinnamaldehyde dimethyl acetal (HCA) is a synthetic compound derived from hexylcinnamaldehyde, known for its potential biological activities. This article reviews its biological effects, including antimicrobial properties, cytotoxicity, and potential applications in pharmacology, supported by research findings and data tables.
- Molecular Formula : C_{15}H_{22}O_2
- Molecular Weight : 246.34 g/mol
- Boiling Point : Approximately 308 °C
- Density : Approximately 1.0 g/cm³
Antimicrobial Activity
HCA exhibits significant antimicrobial properties against various pathogens. A study assessed its effectiveness against several bacterial strains, revealing promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 37.50 µg/mL |
| Staphylococcus aureus | 18.75 µg/mL |
| Candida albicans | 25.00 µg/mL |
The compound displayed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
Cytotoxicity Studies
Cytotoxicity assessments were conducted using the MTS assay on human embryonic kidney cells (HEK293T). The results indicated that HCA had low cytotoxic effects, with cell viability exceeding 85% at a concentration of 25 µM. This suggests that HCA is non-toxic to human cells under the tested conditions .
Table: Cytotoxicity Results on HEK293T Cells
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 25 | >85 |
| 50 | >80 |
Chemosensitizing Properties
Research has demonstrated that HCA can enhance the efficacy of chemotherapeutic agents like doxorubicin. In combination assays with human cancer cell lines (Caco-2, CCRF/CEM), HCA increased the antiproliferative effect of doxorubicin, particularly in CCRF/CEM cells. The mechanism appears to involve interference with ATP-binding cassette (ABC) transporters, reducing drug efflux and thereby increasing drug retention within cancer cells .
Skin Sensitization Potential
A weight-of-evidence approach was employed to evaluate the skin sensitization potency of HCA. The results indicated that while it possesses some sensitizing potential, it is less potent compared to other related compounds such as cinnamaldehyde .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated HCA against multiple pathogens and found it effective in reducing microbial load in vitro, indicating its potential use in pharmaceutical formulations aimed at infection control .
- Chemosensitization : Another investigation highlighted HCA's ability to enhance the cytotoxic effects of doxorubicin in various cancer cell lines, suggesting its role as a chemosensitizer in cancer therapy .
- Safety Profile : The ADME-Tox analysis indicated favorable absorption and distribution characteristics without significant toxicity risks, supporting its use in cosmetic and therapeutic applications .
Scientific Research Applications
Fragrance Industry Applications
Fragrance Agent:
- Usage: Alpha-Hexylcinnamaldehyde dimethyl acetal is widely utilized as a fragrance agent in perfumes, cosmetics, and household products. Its pleasant floral scent, reminiscent of jasmine and other floral notes, makes it a popular choice for enhancing the olfactory profile of various products .
- Functional Properties: It serves not only as a scent but also acts as a fixative, helping to stabilize other volatile fragrance components in formulations .
Regulatory Status:
- The compound is recognized as Generally Recognized As Safe (GRAS) by the U.S. Food and Drug Administration (FDA), allowing its use in food flavoring and cosmetics within specified limits .
Food Industry Applications
Flavoring Agent:
- Usage: In the food industry, this compound is employed as a flavoring agent in various products such as candies, beverages, and baked goods. The maximum allowable concentrations vary based on the type of product; for instance, it can be used at levels up to 6.5 mg/kg in candies .
- Sensory Attributes: It contributes sweet and fruity flavors that enhance the overall taste profile of food products.
Pharmaceutical Applications
Chemosensitizing Properties:
- A study conducted on the chemosensitizing effects of alpha-Hexylcinnamaldehyde indicated its potential to enhance the efficacy of doxorubicin, a common chemotherapeutic agent. The compound was found to increase doxorubicin's antiproliferative effects on various cancer cell lines while also reducing efflux mediated by ATP-binding cassette transporters . This suggests that this compound could play a role in improving cancer treatment outcomes.
Antimicrobial Activity
Broad-Spectrum Activity:
- Research has demonstrated that alpha-Hexylcinnamaldehyde exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. This makes it potentially useful in formulating antimicrobial agents for personal care products and disinfectants.
Case Studies
Case Study 1: Fragrance Formulation
- A commercial perfume formulation utilizing this compound highlighted its effectiveness in creating long-lasting floral scents. The stability provided by this compound allowed for enhanced consumer satisfaction due to prolonged fragrance retention.
Case Study 2: Food Flavoring
- In a study assessing flavor profiles in beverages, the incorporation of this compound significantly improved consumer preference ratings due to its sweet and pleasant aroma, demonstrating its value in food applications.
Data Summary Table
| Application Area | Specific Use | Regulatory Status |
|---|---|---|
| Fragrance Industry | Perfumes, cosmetics | GRAS (FDA) |
| Food Industry | Flavoring agent in candies and beverages | Maximum use limits apply |
| Pharmaceutical | Chemosensitizer enhancing doxorubicin effects | Under investigation |
| Antimicrobial | Disinfectants and personal care products | Efficacy demonstrated |
Comparison with Similar Compounds
Table 1: Key Properties of α-Hexylcinnamaldehyde and Selected Dimethyl Acetals
Structural and Functional Differences
- α-Hexylcinnamaldehyde : Features a long alkyl chain (hexyl group) conjugated to a cinnamaldehyde backbone, contributing to its jasmine-like odor and lipophilic nature .
- Dimethyl Acetals: trans-2-Hexenal dimethyl acetal: A six-carbon aliphatic acetal with a green, fruity odor. Its smaller size increases volatility compared to HCA . 2-Nonyn-1-al dimethyl acetal: Contains a terminal alkyne group, providing a citrus-aldehydic scent. The acetal group enhances stability in acidic formulations . Phenylacetaldehyde dimethyl acetal: Aromatic acetal with a honey-like odor, used in both flavors and fragrances due to its sweetness .
Q & A
Q. What are the established synthetic pathways for α-hexylcinnamaldehyde dimethyl acetal, and how do reaction conditions influence yield?
α-Hexylcinnamaldehyde dimethyl acetal is synthesized via the acetalization of α-hexylcinnamaldehyde with methanol in the presence of acid catalysts. The reaction typically involves refluxing the aldehyde with excess methanol and a catalytic amount of sulfuric acid or p-toluenesulfonic acid. Key parameters include temperature control (60–80°C) and moisture exclusion to prevent hydrolysis. Evidence from analogous cinnamaldehyde dimethyl acetal synthesis highlights the reversibility of acetal formation, emphasizing the need for anhydrous conditions and stoichiometric alcohol ratios to drive the reaction to completion . Failed attempts in similar acetal syntheses (e.g., phosphorus pentasulfide-mediated ring closures) underscore the importance of optimizing catalysts and reaction vigor .
Q. Which analytical techniques are most effective for characterizing α-hexylcinnamaldehyde dimethyl acetal and detecting impurities?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is preferred for structural elucidation and purity assessment. For example, isocratic elution on a C18 column with acetonitrile/ammonium acetate mobile phases (15:85 v/v) provides baseline separation of acetal derivatives, as demonstrated in bisacetamide analyses . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming acetal-specific signals, such as methoxy groups (δ 3.0–3.5 ppm) and the absence of residual aldehyde protons. Artifact formation (e.g., dimethyl acetal derivatives in methanol solutions during analysis) necessitates rigorous solvent quality checks to avoid false positives .
Q. What physicochemical properties of α-hexylcinnamaldehyde dimethyl acetal are critical for experimental design?
Key properties include:
- Stability : Susceptibility to hydrolysis under acidic or aqueous conditions, requiring storage in anhydrous environments .
- Solubility : High solubility in organic solvents (e.g., acetonitrile, diethyl ether) but limited in water, influencing solvent choice for reactions .
- Volatility : Moderate vapor pressure, necessitating closed systems during synthesis to prevent loss.
- Spectroscopic signatures : IR absorption bands for C-O (1100–1250 cm⁻¹) and absence of aldehyde C=O (≈1700 cm⁻¹) confirm acetal formation .
Advanced Research Questions
Q. How can researchers mitigate instability issues in α-hexylcinnamaldehyde dimethyl acetal during long-term storage or in biological matrices?
Stability studies suggest:
- Use of antioxidant additives (e.g., BHT) to prevent oxidative degradation.
- Lyophilization for solid-state storage, which reduces hydrolysis risks compared to liquid phases.
- Avoidance of protic solvents in biological assays; instead, employ DMSO or ethanol for reconstitution . Artifact formation in methanol, as observed in cinnamaldehyde dimethyl acetal studies, highlights the need for inert solvents like acetonitrile in analytical workflows .
Q. What computational modeling approaches are suitable for predicting the reactivity of α-hexylcinnamaldehyde dimethyl acetal in novel reactions?
Density functional theory (DFT) calculations can model transition states for acetal hydrolysis or nucleophilic substitution reactions. Parameters like Fukui indices help identify electrophilic/nucleophilic sites, while molecular dynamics simulations predict solvent effects on reaction kinetics. Comparative studies with structurally similar acetals (e.g., benzaldehyde dimethyl acetal) validate computational predictions against experimental data .
Q. How should researchers resolve contradictions in reported synthetic yields or byproduct profiles for α-hexylcinnamaldehyde dimethyl acetal?
Contradictory data often arise from variations in catalysts, solvent purity, or reaction duration. Systematic reproducibility protocols include:
- Replicating methods under strictly controlled conditions (e.g., inert atmosphere, standardized catalyst batches).
- Byproduct identification via LC-MS/MS to trace side reactions (e.g., aldol condensation from residual aldehyde).
- Cross-referencing with failed syntheses of analogous compounds, such as phosphorus pentasulfide-mediated routes, to troubleshoot inefficiencies .
Safety and Compliance Considerations
- Dermal sensitization : While α-hexylcinnamaldehyde dimethyl acetal is not explicitly restricted, structurally related acetals (e.g., trans-2-hexenal dimethyl acetal) are prohibited in fragrances due to sensitization risks. Researchers should adhere to ISO 10993 guidelines for handling and disposal .
- Waste management : Neutralize acidic reaction mixtures before disposal to prevent acetal hydrolysis into volatile aldehydes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
